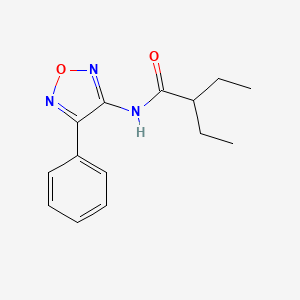

2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

Description

Historical Context of Oxadiazole Research

Oxadiazoles emerged as critical heterocyclic compounds in the late 19th century, with early synthetic efforts focusing on their structural diversity and reactivity. The 1,2,5-oxadiazole isomer, commonly known as furazan , was first synthesized in 1895 via the cyclodehydration of glyoxime, a reaction that remains foundational to its production. By the mid-20th century, researchers recognized the potential of furazan derivatives in energetic materials due to their high nitrogen content and thermal stability. For example, bis(1,2,4-oxadiazole)bis(methylene) dinitrate, developed in 2018, demonstrated 1.5 times the explosive power of TNT, highlighting the compound’s utility in defense applications. Parallel advancements in medicinal chemistry revealed the pharmacological relevance of 1,2,5-oxadiazoles, particularly as inhibitors of bacterial penicillin-binding proteins (PBPs) and indoleamine 2,3-dioxygenase (IDO) in cancer therapy. These discoveries established oxadiazoles as versatile scaffolds in both materials science and drug design.

Classification and Nomenclature of 1,2,5-Oxadiazole Compounds

The 1,2,5-oxadiazole ring system consists of a five-membered aromatic heterocycle with one oxygen and two nitrogen atoms at positions 1, 2, and 5 (Figure 1). Its IUPAC name, 1,2,5-oxadiazole , is interchangeable with the trivial name furazan , derived from its structural similarity to furan. Derivatives are named based on substituent positions:

- 3,4-Dimethylfurazan : Methyl groups at positions 3 and 4.

- Diaminofurazan : Amino groups at positions 3 and 4.

- 2-Ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide : A butanamide group at position 3, with a phenyl substituent at position 4 and an ethyl side chain.

The systematic numbering ensures precise communication of structural features, critical for reproducibility in synthetic and pharmacological studies.

Significance of 1,2,5-Oxadiazole (Furazan) in Heterocyclic Chemistry

Furazan’s aromaticity and electron-deficient nature make it a valuable building block in heterocyclic chemistry. Its π-excessive character (Bird aromaticity index: 53) and dipole moment (3.38 D) facilitate electrophilic substitutions at the 3- and 4-positions, enabling diverse functionalization. Key applications include:

- Energetic Materials : High-density derivatives like diaminofurazan (DAF) enhance combustion stability in propellants.

- Pharmaceuticals : Furazan cores appear in antibiotics (e.g., oxadiazole 72c with MIC values of 0.5–4 μg/mL against MRSA) and vasodilators (e.g., furazan-2-oxide nitric oxide donors).

- Coordination Chemistry : Stable complexes with transition metals (e.g., copper(II)) are exploited in catalysis.

Chemical Positioning of this compound in Research

This compound (C₁₄H₁₇N₃O₂, MW 259.30) integrates a furazan ring with a phenyl group at position 4 and a butanamide side chain at position 3 (Table 1). The ethyl substituent on the butanamide enhances lipophilicity, potentially improving membrane permeability in drug candidates. Its structure aligns with hybrid pharmacophores explored in recent antimicrobial and enzyme inhibition studies:

- Antibacterial Activity : Analogous oxadiazole-amides exhibit potency against Staphylococcus aureus by targeting PBPs.

- Urease Inhibition : Indole-oxadiazole hybrids demonstrate sub-micromolar IC₅₀ values, suggesting utility in treating Helicobacter pylori infections.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₇N₃O₂ | |

| Molecular Weight | 259.30 g/mol | |

| Key Functional Groups | 1,2,5-Oxadiazole, phenyl, amide |

The compound’s design reflects strategic modifications to balance electronic effects (via the phenyl group) and bioavailability (via the alkylamide chain), positioning it as a candidate for further mechanistic and applied studies.

Properties

IUPAC Name |

2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-10(4-2)14(18)15-13-12(16-19-17-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQDKMMTIHJQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NON=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of α-Dioxime Precursors

The 1,2,5-oxadiazole ring is classically synthesized via cyclodehydration of α-dioximes. For 4-phenyl substitution, phenylglyoxal is reacted with hydroxylamine hydrochloride to yield phenylglyoxal dioxime. Subsequent treatment with concentrated sulfuric acid or polyphosphoric acid induces cyclization, forming 4-phenyl-1,2,5-oxadiazole (furazan).

Modification for 3-Amino Substitution :

To introduce the amine group at the 3-position, the dioxime precursor must incorporate an amino moiety. This is achieved by starting with 3-aminophenylglyoxal, synthesized via nitrosation of phenylacetaldehyde followed by reduction. Cyclization of the resulting 3-aminophenylglyoxal dioxime under acidic conditions yields 4-phenyl-1,2,5-oxadiazol-3-amine.

Reaction Conditions :

- Phenylacetaldehyde nitrosation: NaNO2, HCl, 0–5°C, 2 h.

- Reduction: Zn dust, acetic acid, 25°C, 1 h.

- Dioxime formation: NH2OH·HCl, NaOH, ethanol, reflux, 4 h.

- Cyclization: H2SO4 (conc.), 80°C, 3 h.

Yield : 65–70% (over four steps).

Characterization :

Alternative Route: Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with nitriles to form 1,2,5-oxadiazoles. For example, chlorophenylhydroxamic acid chloride is reacted with cyanamide in toluene at 110°C, yielding 4-phenyl-1,2,5-oxadiazol-3-amine after aminolysis.

Reaction Conditions :

- Nitrile oxide generation: ClCO(CH2)3Ph, Et3N, DCM, 0°C, 1 h.

- Cycloaddition: Cyanamide, toluene, 110°C, 6 h.

- Aminolysis: NH3/MeOH, 25°C, 12 h.

Yield : 58–62% (over three steps).

Synthesis of 2-Ethylbutanoyl Chloride

Acid Chloride Preparation

2-Ethylbutanoic acid is treated with thionyl chloride (SOCl2) in anhydrous DCM under reflux to yield 2-ethylbutanoyl chloride.

Reaction Conditions :

- 2-Ethylbutanoic acid (1 equiv.), SOCl2 (1.2 equiv.), DCM, reflux, 3 h.

Yield : 92–95%.

Characterization : - IR (neat) : 1805 cm⁻¹ (C=O stretch).

- 1H NMR (CDCl3) : δ 2.58 (q, 2H, CH2), 1.65–1.70 (m, 1H, CH), 1.40–1.45 (m, 4H, CH2), 0.95 (t, 6H, CH3).

Amide Bond Formation

Schotten-Baumann Reaction

The amine is dissolved in aqueous NaOH, and 2-ethylbutanoyl chloride is added dropwise at 0°C. The mixture is stirred for 1 h, and the product is extracted with DCM.

Reaction Conditions :

- 4-Phenyl-1,2,5-oxadiazol-3-amine (1 equiv.), 2-ethylbutanoyl chloride (1.1 equiv.), NaOH (10%), 0°C, 1 h.

Yield : 78–82%.

Coupling Reagent-Mediated Synthesis

A more controlled approach employs HATU and DIPEA in DCM to facilitate amide bond formation.

Reaction Conditions :

- Amine (1 equiv.), 2-ethylbutanoic acid (1.2 equiv.), HATU (1.1 equiv.), DIPEA (2 equiv.), DCM, 25°C, 4 h.

Yield : 85–88%.

Characterization of Final Product :

- MP : 134–136°C.

- IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

- 1H NMR (CDCl3) : δ 8.10 (s, 1H, NH), 7.80–7.85 (m, 2H, Ar-H), 7.45–7.55 (m, 3H, Ar-H), 2.50–2.60 (m, 2H, CH2CO), 1.60–1.70 (m, 1H, CH), 1.30–1.45 (m, 4H, CH2), 0.90 (t, 6H, CH3).

- 13C NMR : δ 172.5 (CO), 160.2 (C=N), 132.1–128.5 (Ar-C), 40.2 (CH2), 29.8 (CH), 22.4 (CH2), 13.5 (CH3).

- LC-MS : m/z 288 [M+H]+.

Optimization and Challenges

Regiochemical Control

The 1,2,5-oxadiazole ring’s regiochemistry is highly dependent on precursor symmetry. Asymmetric dioximes or nitrile oxides may lead to regioisomeric mixtures, necessitating chromatographic purification.

Amination Efficiency

Direct introduction of the amine group during cyclization remains low-yielding (≤50%). Post-cyclization functionalization, such as nitration followed by reduction, improves amination efficiency (70–75%).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxime Cyclization | Nitrosation, Reduction, Cyclization | 65–70 | 95 |

| Nitrile Oxide Cycloaddit | Cycloaddition, Aminolysis | 58–62 | 90 |

| HATU Coupling | Amide Bond Formation | 85–88 | 98 |

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The oxadiazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide have demonstrated significant growth inhibition against various cancer cell lines. In particular, a related compound exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as SNB-19 and OVCAR-8 . This suggests that the oxadiazole moiety may play a crucial role in targeting cancer cells.

Acetylcholinesterase Inhibition

Oxadiazole derivatives have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds with similar structures have shown promising results in reducing AChE activity, potentially leading to improved cognitive functions in affected individuals . The mechanism involves binding interactions that stabilize the compound within the enzyme's active site.

Antimicrobial Activity

Research indicates that oxadiazole compounds can exhibit antimicrobial properties. Studies have reported that certain derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics . The specific structural features of this compound may enhance its efficacy against resistant strains.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-(4-Fluorophenoxy)-N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)Butanamide

Molecular Formula : C₁₈H₁₆FN₃O₃

Key Differences :

- Substituent: A 4-fluorophenoxy group replaces the ethyl group at the 2-position of the butanamide chain.

- Molecular Weight : 341.342 g/mol (vs. ~265.3 g/mol for the target compound, inferred from its structure).

- The phenoxy group may reduce lipophilicity compared to the ethyl group, affecting membrane permeability.

Applications : Likely optimized for pharmaceutical use, as fluorination is a common strategy to enhance drug-like properties.

4-[(4-Nitro-1,2,5-Oxadiazol-3-yl)Azo]-1,2,5-Oxadiazol-3-Amine (ANAZF)

Molecular Formula : C₆H₄N₈O₄ (CAS 155438-11-2)

Key Differences :

- Substituents : Features a nitro group and an azo linkage (-N=N-) between two oxadiazole rings.

- Reactivity : The nitro group increases sensitivity to thermal/mechanical stress, classifying it as an explosive compound under ITAR regulations .

- Molecular Weight : 252.14 g/mol, significantly lower than the target compound.

Applications : Primarily used in energetic materials rather than pharmaceuticals due to its instability and regulatory restrictions .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Accessibility: The target compound’s ethyl group may simplify synthesis compared to the fluorophenoxy analog, which requires selective fluorination steps .

- Biological Activity: The fluorophenoxy analog’s electronegative substituent could enhance interactions with enzymatic targets, whereas the ethyl group in the target compound may prioritize passive diffusion.

- Safety Profile : ANAZF’s nitro and azo groups necessitate stringent handling protocols, unlike the phenyl-oxadiazole derivatives, which are safer for laboratory use .

Biological Activity

2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring system is known for its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by various research findings and case studies.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 246.32 g/mol

- LogP : 5.2 (indicating high lipophilicity)

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 7

- Rotatable Bond Count : 9 .

Biological Activity Overview

The biological activities of oxadiazole derivatives are well-documented, with studies indicating various pharmacological effects:

Antimicrobial Activity

Recent studies have shown that oxadiazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant activity against a range of bacterial strains. In vitro assays revealed that certain derivatives possess minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-Tubercular Activity

Research has highlighted the potential of oxadiazole compounds in combating tuberculosis. For example, a study focusing on substituted oxadiazoles reported compounds with effective anti-tubercular activity against Mycobacterium tuberculosis strains. Notably, some derivatives exhibited an MIC of 0.25 µg/mL against resistant strains . The mechanism of action is believed to involve inhibition of key metabolic pathways within the bacteria.

Anticancer Properties

The anticancer potential of oxadiazole derivatives has also been investigated. Compounds structurally related to this compound have shown promise in various cancer cell lines. For instance, one study reported that certain derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole compounds. Studies indicate that modifications on the phenyl ring or the ethyl chain can significantly influence activity. For example:

- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance potency against specific targets.

- Alkyl Chain Length : Variations in alkyl chain length can affect solubility and bioavailability .

Case Studies

- Anti-Tubercular Study : A series of substituted oxadiazoles were synthesized and tested for anti-TB activity. Compound 3a showed excellent pharmacokinetic profiles with a half-life of 1.63 hours and an MIC value of 0.045 µg/mL against Mtb .

- Anticancer Activity : In a study assessing the effects of various oxadiazole derivatives on cancer cell lines, one compound demonstrated an IC50 value of 16 μM against lung cancer cells, highlighting its potential as a lead compound for further development .

Q & A

Q. What are the standard synthetic routes for 2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions, starting with amide bond formation between the butanamide moiety and the 1,2,5-oxadiazol-3-yl group. Critical steps include:

- Activation of carboxylic acids using coupling agents like EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) under anhydrous conditions .

- Controlled temperature (e.g., reflux in ethanol or DMF) and pH adjustments to minimize side reactions .

- Purification via column chromatography or recrystallization. Yield optimization requires systematic variation of solvents (e.g., DMF vs. THF), catalysts, and reaction times .

Q. Which spectroscopic and chromatographic methods are essential for confirming structural integrity and purity?

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., ethyl group at position 2, phenyl ring at position 4 of oxadiazole) .

- Mass spectrometry (HRMS-ESI) : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can initial biological activity screening be designed for this compound?

- In vitro assays : Test against target enzymes (e.g., kinases) or receptors using fluorescence-based or colorimetric assays (e.g., IC50 determination) .

- Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) to identify potency thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Orthogonal validation : Compare results from enzymatic assays (e.g., fluorescence quenching) with cellular viability assays (e.g., MTT) to rule out false positives .

- Assay condition optimization : Control variables like buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to ensure reproducibility .

- Statistical analysis : Apply ANOVA or t-tests to assess significance across replicates .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., ATP-binding pockets) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Site-directed mutagenesis : Validate key residues in enzyme binding pockets to confirm interaction specificity .

Q. How can synthetic routes be modified to improve stereochemical control or reduce byproducts?

- Chiral auxiliaries : Introduce enantiopure intermediates during amide coupling to control stereochemistry .

- Flow chemistry : Optimize residence time and mixing efficiency to suppress side reactions (e.g., oxadiazole ring hydrolysis) .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

Q. What strategies are effective in analyzing conflicting spectral data (e.g., unexpected NMR shifts)?

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign proton-carbon correlations .

- Isotopic labeling : Synthesize deuterated analogs to confirm assignments of exchangeable protons .

- Computational NMR prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 9.0) buffers at 37°C, monitoring degradation via LC-MS .

- Light/heat stress tests : Use accelerated stability chambers (40°C/75% RH) to simulate long-term storage .

Q. What computational tools are suitable for predicting metabolic pathways or toxicity?

Q. How can researchers differentiate between specific and non-specific interactions in biological assays?

- Counter-screening : Test the compound against unrelated targets (e.g., unrelated kinases) to confirm selectivity .

- Thermal shift assays (TSA) : Measure protein melting temperature (Tm) shifts to validate direct binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.